p70 S6 Kinase substrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of p70 S6 Kinase substrate involves recombinant DNA technology. The gene encoding the kinase is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or insect cells. The host cells are cultured under specific conditions to express the kinase, which is subsequently purified using affinity chromatography techniques .

Industrial Production Methods: In industrial settings, large-scale production of this compound is achieved using bioreactors. The host cells are grown in bioreactors with controlled temperature, pH, and nutrient supply to maximize the yield of the kinase. The purification process involves multiple steps, including cell lysis, centrifugation, and chromatography, to obtain a highly pure form of the kinase .

Análisis De Reacciones Químicas

Types of Reactions: p70 S6 Kinase substrate primarily undergoes phosphorylation reactions. It is phosphorylated at multiple sites, including threonine 389 and serine 371, which are critical for its activation .

Common Reagents and Conditions: The phosphorylation of this compound is mediated by upstream kinases such as phosphoinositide-dependent kinase 1 (PDK1) and mTOR. The reactions typically occur in the presence of adenosine triphosphate (ATP) as a phosphate donor and require specific cofactors and conditions, such as the presence of divalent cations like magnesium .

Major Products Formed: The major product of the phosphorylation reactions is the activated form of this compound, which can then phosphorylate its downstream targets, including the S6 ribosomal protein .

Aplicaciones Científicas De Investigación

p70 S6 Kinase substrate has a wide range of applications in scientific research:

Mecanismo De Acción

p70 S6 Kinase substrate exerts its effects through phosphorylation of the S6 ribosomal protein, which enhances the translation of mRNAs involved in protein synthesis. It is activated by the mTOR complex 1 (mTORC1) in response to growth factors, nutrients, and energy status. The activation involves multiple phosphorylation events, with threonine 389 being a critical site .

Comparación Con Compuestos Similares

Ribosomal protein S6 kinase beta-2 (S6K2): Another member of the S6 kinase family, which shares similar functions but has distinct regulatory mechanisms.

Mitogen-activated protein kinase (MAPK): A kinase involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis.

Uniqueness: p70 S6 Kinase substrate is unique in its specific role in the mTOR signaling pathway and its regulation of protein synthesis through phosphorylation of the S6 ribosomal protein. Its activation is tightly controlled by upstream signals, making it a critical node in the regulation of cell growth and metabolism .

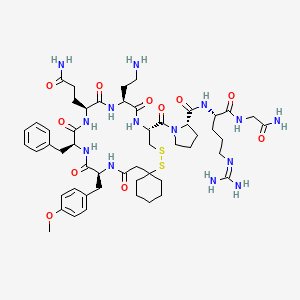

Propiedades

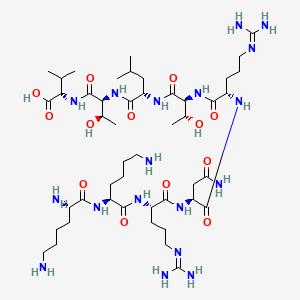

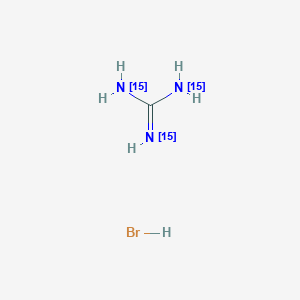

Fórmula molecular |

C47H90N18O13 |

|---|---|

Peso molecular |

1115.3 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C47H90N18O13/c1-23(2)21-31(42(74)65-36(26(6)67)44(76)63-34(24(3)4)45(77)78)62-43(75)35(25(5)66)64-40(72)30(16-12-20-57-47(54)55)60-41(73)32(22-33(51)68)61-39(71)29(15-11-19-56-46(52)53)59-38(70)28(14-8-10-18-49)58-37(69)27(50)13-7-9-17-48/h23-32,34-36,66-67H,7-22,48-50H2,1-6H3,(H2,51,68)(H,58,69)(H,59,70)(H,60,73)(H,61,71)(H,62,75)(H,63,76)(H,64,72)(H,65,74)(H,77,78)(H4,52,53,56)(H4,54,55,57)/t25-,26-,27+,28+,29+,30+,31+,32+,34+,35+,36+/m1/s1 |

Clave InChI |

CCJCGTFCZNYOOQ-XBUKGXDQSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O |

SMILES canónico |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)

![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)

![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)